[(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclohexylethylamine
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Overview
Description
[(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclohexylethylamine is a complex organic compound characterized by the presence of a bromine atom, two methyl groups, a sulfonyl group, and a cyclohexylethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclohexylethylamine typically involves multiple steps, starting with the bromination of 2,5-dimethylphenyl compounds. The sulfonylation step introduces the sulfonyl group, followed by the attachment of the cyclohexylethylamine moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
[(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclohexylethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the bromine atom.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
[(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclohexylethylamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclohexylethylamine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromine atom and other functional groups may also contribute to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- [(4-Bromo-2,5-dimethylphenyl)sulfonyl]morpholine
- [(4-Bromo-2,5-dimethylphenyl)sulfonyl]piperidine
Uniqueness
[(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclohexylethylamine is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C16H24BrNO2S |
---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
4-bromo-N-cyclohexyl-N-ethyl-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H24BrNO2S/c1-4-18(14-8-6-5-7-9-14)21(19,20)16-11-12(2)15(17)10-13(16)3/h10-11,14H,4-9H2,1-3H3 |
InChI Key |
SKBWBBKHCOPAIW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=C(C=C(C(=C2)C)Br)C |
Origin of Product |
United States |
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